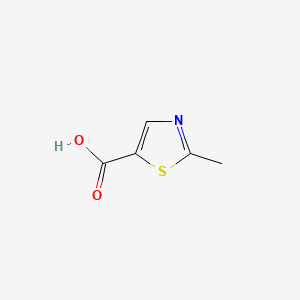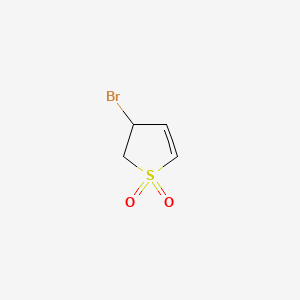
6-Brom-2-methyl-1,3-benzothiazol
Übersicht
Beschreibung
6-Bromo-2-methyl-1,3-benzothiazole: is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the benzothiazole ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
Mode of Action
It’s worth noting that benzothiazole derivatives have been used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .
Biochemical Pathways
It’s known that non-steroidal anti-inflammatory drugs (nsaids), which include some benzothiazole derivatives, inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Bromo-2-methyl-1,3-benzothiazole can be synthesized through several methods. One common method involves the reaction of benzothiazole with bromine in the presence of a catalyst. Another method includes the reaction of 2-methylbenzothiazole with bromine under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of 6-Bromo-2-methyl-1,3-benzothiazole typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 6-Bromo-2-methyl-1,3-benzothiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.
Reduction Products: Reduced derivatives of benzothiazole.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the bromine atom at the 6th position.
6-Chloro-2-methyl-1,3-benzothiazole: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-2-methyl-1,3-benzothiazole: Contains a fluorine atom at the 6th position.
Uniqueness: 6-Bromo-2-methyl-1,3-benzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBQNFVPWXRIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201085 | |
| Record name | Benzothiazole, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-21-2 | |
| Record name | Benzothiazole, 6-bromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5304-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)




![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)






